Calcium-beta-hydroxybutyrate is a calcium salt derived from beta-hydroxybutyric acid, a ketone body that plays a significant role in energy metabolism, particularly during periods of fasting, caloric restriction, or ketogenic diets. The chemical formula for calcium-beta-hydroxybutyrate is typically represented as . This compound is characterized by its chiral nature, existing primarily in the D-enantiomer form, which is biologically active and participates in various metabolic processes.
Calcium-beta-hydroxybutyrate exhibits several biological activities:
Calcium-beta-hydroxybutyrate can be synthesized through various methods:
Calcium-beta-hydroxybutyrate has several applications:
Calcium-beta-hydroxybutyrate shares similarities with several other compounds but has unique properties that distinguish it:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Beta-Hydroxybutyric Acid | Primary active form; involved in energy metabolism | |
| Beta-Hydroxy-Beta-Methylbutyrate | Derived from leucine; primarily used for muscle preservation | |
| Acetoacetate | Precursor to beta-hydroxybutyric acid; involved in ketogenesis | |
| Butyric Acid | Short-chain fatty acid; promotes gut health |
Calcium-beta-hydroxybutyrate's unique ability to act as both an energy substrate and a signaling molecule sets it apart from these similar compounds. Its role in enhancing mitochondrial function and neuroprotection further emphasizes its distinct biological relevance.
The discovery of calcium-beta-hydroxybutyrate stems from broader investigations into beta-hydroxybutyrate salts in the mid-20th century. While the exact first synthesis remains undocumented in available literature, PubChem records indicate systematic characterization beginning in 2019, with molecular formula C₈H₁₄CaO₆ and molecular weight 246.27 g/mol. Early research focused on differentiating its properties from the more prevalent sodium salt variant (CAS 150-83-4), particularly noting its lower aqueous solubility compared to the sodium analogue.
Initial synthesis methods involved direct neutralization of beta-hydroxybutyric acid with calcium hydroxide, but contemporary protocols employ multi-step processes:
Calcium-beta-hydroxybutyrate is systematically named according to IUPAC nomenclature as calcium;3-hydroxybutanoate [1] [2]. The compound carries the Chemical Abstracts Service registry number 51899-07-1, which serves as its unique identifier in chemical databases [2]. Alternative nomenclature includes calcium 3-hydroxybutyrate and calcium beta-hydroxybutanoate [2]. The compound represents the calcium salt of 3-hydroxybutyric acid, where two molecules of the hydroxybutyrate anion are coordinated to a single calcium cation [1] [2].
The molecular formula of calcium-beta-hydroxybutyrate is established as C8H14CaO6 [1] [2]. This formula indicates the presence of eight carbon atoms, fourteen hydrogen atoms, one calcium atom, and six oxygen atoms per molecular unit [1] [2]. The structure consists of two 3-hydroxybutyrate anions (C4H7O3⁻) coordinated to a central calcium cation (Ca²⁺) [1] [2].
The two-dimensional structural representation of calcium-beta-hydroxybutyrate reveals the ionic nature of the compound [1] [2]. The SMILES notation for this compound is documented as CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Ca+2], which describes the molecular connectivity [1] [2]. The InChI identifier provides a standardized representation: InChI=1S/2C4H8O3.Ca/c21-3(5)2-4(6)7;/h23,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 [1] [2].
The InChIKey, a hashed version of the InChI, is OXUQOKIBNYSTGF-UHFFFAOYSA-L [1] [2]. Three-dimensional conformational analysis indicates that the compound adopts various spatial arrangements due to the flexibility of the hydroxybutyrate chains [1]. The calcium ion serves as the central coordinating atom, with the carboxylate groups of the hydroxybutyrate anions providing coordination sites [1] [2].
Calcium-beta-hydroxybutyrate exhibits significant stereochemical complexity due to the presence of chiral centers [1] [8]. The compound contains two undefined atom stereocenters, specifically at the carbon-3 position of each hydroxybutyrate unit [1]. Beta-hydroxybutyric acid exists in two enantiomeric forms: the R-(D-) enantiomer and the S-(L-) enantiomer [8] [9].
The R-enantiomer is the naturally occurring form produced by normal mammalian metabolism through the action of beta-hydroxybutyrate dehydrogenase [8]. This enzyme exhibits chiral specificity, producing only R-beta-hydroxybutyrate from acetoacetate and catalyzing the reverse reaction with the same stereoselectivity [8]. The S-enantiomer is not a normal product of human metabolism, although S-beta-hydroxybutyrate-CoA appears as a transient intermediate during fatty acid beta-oxidation [8].
Research has demonstrated that the chirality of beta-hydroxybutyrate is important for its signaling activities [8] [9]. Studies comparing R-beta-hydroxybutyrate with racemic mixtures have shown different effects on cellular electrophysiology, with the R-enantiomer prolonging action potential duration while racemic mixtures shortened it [9].
The molecular weight of calcium-beta-hydroxybutyrate is precisely determined as 246.27 grams per mole [1] [2]. Mass spectrometry data reveals an exact mass of 246.0416290 daltons and a monoisotopic mass of 246.0416290 daltons [1] [2]. These values are computed through high-resolution mass spectrometry techniques and provide accurate molecular mass information for analytical purposes [1] [2].
The compound exhibits specific fragmentation patterns under mass spectrometric conditions [24]. Gas chromatography-mass spectrometry methods have been developed for the quantitative measurement of beta-hydroxybutyrate, utilizing derivatization techniques to improve detectability [24]. The mass spectrometric analysis typically involves conversion to trimethylsilyl derivatives, which enhances volatility and provides characteristic fragmentation patterns [24].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 246.27 g/mol | [1] [2] |
| Exact Mass | 246.0416290 Da | [1] [2] |
| Monoisotopic Mass | 246.0416290 Da | [1] [2] |
| Heavy Atom Count | 15 | [1] |
Calcium-beta-hydroxybutyrate manifests as a white crystalline powder under standard conditions [13]. The compound demonstrates excellent water solubility, being described as easily soluble in aqueous media [13]. This high water solubility is attributed to the ionic nature of the compound and the presence of hydroxyl and carboxylate functional groups that readily form hydrogen bonds with water molecules [13].
The compound can be stored at room temperature under appropriate conditions [13]. Storage recommendations indicate that the material should be kept in an inert atmosphere to prevent degradation [10] [12]. The hygroscopic nature of the compound necessitates protection from moisture during storage [10].
The melting point of calcium-beta-hydroxybutyrate is reported to exceed 215°C with decomposition occurring during the melting process [10] [12]. This decomposition temperature indicates that the compound undergoes thermal degradation rather than clean melting [10] [12]. The thermal instability is characteristic of many organic calcium salts, where the ionic interactions break down at elevated temperatures [10] [12].
Thermal stability studies have shown that the compound begins to decompose significantly above its melting point [14] [16]. The decomposition process involves the breakdown of the calcium-carboxylate coordination bonds and subsequent degradation of the organic components [14] [16]. Research on related compounds has demonstrated that calcium salts can catalyze thermal decomposition reactions [14].
The acid-base behavior of calcium-beta-hydroxybutyrate is governed by the ionization characteristics of the parent 3-hydroxybutyric acid [30]. The pKa value of 3-hydroxybutyric acid influences the compound's behavior in solution and its stability under different pH conditions [30]. Computational studies have examined the pH-dependent ionization of beta-hydroxybutyric acid across physiological pH ranges [30].
Research indicates that the carboxyl group of 3-hydroxybutyric acid exhibits typical carboxylic acid dissociation behavior [30]. The ionization constant affects the compound's solubility and stability in aqueous solutions [30]. Studies have shown that pH-dependent changes in ionization can influence the biological activity of beta-hydroxybutyrate salts [27].
The optical activity of calcium-beta-hydroxybutyrate depends on the stereochemical composition of the constituent hydroxybutyrate units [32] [35]. The D-(-)-3-hydroxybutyric acid enantiomer exhibits a specific rotation of -24.5° when measured using the sodium D line at a concentration of 5 grams per 100 milliliters of water [32]. Conversely, the L-(+)-3-hydroxybutyric acid enantiomer shows a specific rotation of +24.3° under similar measurement conditions [32].
Chiral resolution methods have been developed to separate and quantify the enantiomers of hydroxybutyric acid [35] [36] [37]. Nuclear magnetic resonance spectroscopy techniques using chiral derivatization have been employed to resolve enantiomers without requiring chromatographic separation [35]. High-performance liquid chromatography methods utilizing chiral stationary phases have also been successful in enantiomeric separation [36] [37].
The optical purity of calcium-beta-hydroxybutyrate preparations can be assessed through polarimetric measurements and chiral analytical techniques [32] [35]. Enzymatic methods using stereospecific dehydrogenases provide another approach for determining enantiomeric composition [36].
Infrared spectroscopy provides characteristic absorption patterns for calcium-beta-hydroxybutyrate that enable structural identification and purity assessment [17] [21]. The compound exhibits typical absorption bands associated with hydroxyl, carboxylate, and aliphatic carbon-hydrogen stretching vibrations [17] [21]. The hydroxyl group produces broad absorption bands in the 3200-3600 cm⁻¹ region due to O-H stretching vibrations [21].
Carboxylate groups in the calcium salt form display characteristic asymmetric and symmetric stretching vibrations [17] [21]. The asymmetric carboxylate stretching typically appears around 1600-1650 cm⁻¹, while symmetric stretching occurs in the 1300-1400 cm⁻¹ region [21]. The difference between these frequencies provides information about the coordination mode of the carboxylate groups to the calcium ion [21].
Carbon-hydrogen stretching vibrations from the methyl and methylene groups appear in the 2800-3000 cm⁻¹ region [17] [21]. The fingerprint region below 1500 cm⁻¹ contains various bending and skeletal vibrations that are characteristic of the molecular structure [21].
Nuclear magnetic resonance spectroscopy has been extensively employed for the structural characterization of calcium-beta-hydroxybutyrate and related compounds [17] [19] [22]. Proton NMR spectroscopy reveals distinct chemical shifts for the various hydrogen environments within the molecule [17] [19]. The hydroxyl proton typically appears as a broad signal due to rapid exchange with solvent protons [19].
The methyl group attached to the chiral carbon produces a characteristic doublet due to coupling with the adjacent methine proton [17] [19]. The methylene protons adjacent to the carboxyl group exhibit distinct chemical shifts and coupling patterns [19]. Studies using 600 MHz NMR instrumentation have provided detailed spectral assignments for 3-hydroxybutyric acid in aqueous solution [19].
Carbon-13 NMR spectroscopy offers complementary structural information, with distinct resonances for each carbon environment [17] [22]. The carbonyl carbon typically appears at approximately 180 ppm, while the hydroxyl-bearing carbon resonates around 65-70 ppm [17]. The technique has been successfully applied to metabolomic studies involving beta-hydroxybutyrate in biological samples [22].
Ultraviolet-visible spectroscopy of calcium-beta-hydroxybutyrate reveals limited absorption in the UV-visible region due to the absence of extended conjugated systems or aromatic groups [20] [23]. The compound primarily exhibits absorption in the far-UV region associated with n→π* transitions of the carbonyl groups [20] [23].
The carboxylate functionality may contribute weak absorption bands in the 200-250 nm region [20] [23]. pH-dependent spectroscopic changes can occur due to protonation-deprotonation equilibria of any free carboxylic acid groups [23]. However, the fully ionized calcium salt form shows minimal pH sensitivity in its UV-visible absorption characteristics [20] [23].
Spectrophotometric methods have been developed for quantitative analysis using UV detection, typically monitoring at wavelengths around 240-250 nm [20]. The technique requires careful control of solution conditions to ensure reproducible measurements [20].
Mass spectrometry serves as a powerful analytical tool for the characterization and quantification of calcium-beta-hydroxybutyrate [24] [25] [26]. Gas chromatography-mass spectrometry methods have been developed with specific derivatization procedures to enhance volatility and improve detection sensitivity [24]. The typical approach involves conversion to trimethylsilyl derivatives using bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane [24].
Electrospray ionization mass spectrometry has been employed for direct analysis of beta-hydroxybutyrate salts in solution [25] [27]. The technique provides molecular ion peaks and characteristic fragmentation patterns that confirm structural identity [25]. Tandem mass spectrometry approaches enable precise quantification even in complex biological matrices [24] [25].
High-resolution mass spectrometry offers accurate mass measurements that support molecular formula determination [24] [26]. The exact mass value of 246.0416290 daltons for calcium-beta-hydroxybutyrate allows differentiation from closely related compounds [1] [2].
X-ray crystallographic analysis provides detailed three-dimensional structural information about calcium-beta-hydroxybutyrate in the solid state [26]. Crystal structure determination reveals the coordination geometry around the calcium ion and the spatial arrangement of the hydroxybutyrate ligands [26]. The technique confirms the ionic nature of the compound and provides precise bond lengths and angles [26].
Crystallization conditions typically involve aqueous or mixed aqueous-organic solvent systems [26]. The hygroscopic nature of the compound can present challenges for crystal growth and handling [10] [26]. Successful crystal structures have been obtained for related beta-hydroxybutyrate metal complexes, providing insight into coordination chemistry [26].
The crystallographic data supports the molecular formula and confirms the stereochemical assignments [26]. Hydrogen bonding patterns within the crystal lattice can be analyzed to understand intermolecular interactions [26].
Elemental analysis provides quantitative determination of the carbon, hydrogen, and oxygen content of calcium-beta-hydroxybutyrate [13]. The theoretical elemental composition based on the molecular formula C8H14CaO6 consists of approximately 39.02% carbon, 5.73% hydrogen, 16.26% calcium, and 39.00% oxygen [1] [2]. Experimental elemental analysis results should closely match these theoretical values for pure samples [13].
Microanalytical techniques such as combustion analysis enable precise determination of carbon and hydrogen content [13]. Calcium content can be determined through atomic absorption spectroscopy or inductively coupled plasma methods [13]. The water content must be carefully controlled during analysis due to the hygroscopic nature of the compound [10] [13].
Alkaline Hydrolysis Route
The most widely employed industrial method for synthesizing calcium-beta-hydroxybutyrate involves alkaline hydrolysis of ethyl or methyl 3-hydroxybutyrate esters [1]. This process begins with the saponification of the ester precursor using sodium hydroxide, potassium hydroxide, or lithium hydroxide as the basic catalyst [1]. The reaction typically occurs at temperatures between 35-55°C for 12-24 hours in aqueous medium [1].
The hydrolysis reaction proceeds according to the following mechanism: the ester undergoes nucleophilic attack by hydroxide ions, resulting in the formation of the carboxylate anion and the corresponding alcohol [1]. After completion of the hydrolysis, the aqueous solution is concentrated by distillation at temperatures between 20-40°C to remove water and alcohol byproducts [1].
Direct Neutralization Method
An alternative synthetic approach involves the direct neutralization of 3-hydroxybutyric acid with calcium hydroxide [1]. This method requires the prior preparation of 3-hydroxybutyric acid, which can be obtained through the controlled hydrolysis of ethyl or methyl esters under acidic conditions [1]. The neutralization reaction is conducted at 45°C for approximately 12 hours in ethanol or isopropanol solvent [1].
The reaction stoichiometry requires careful control, as two moles of 3-hydroxybutyric acid react with one mole of calcium hydroxide to form the calcium salt [1]. The process yields approximately 92% of the theoretical product under optimized conditions [1].
Precursor Synthesis from Acetoacetate
Advanced synthetic routes utilize acetoacetate derivatives as starting materials [2]. The process involves the enzymatic or chemical reduction of acetoacetate to form 3-hydroxybutyrate using appropriate reducing agents [2]. Ruthenium complexes have been employed as catalysts for stereoselective hydrogenation of acetoacetic acid derivatives [2].
Chirality Control in Synthesis
Calcium-beta-hydroxybutyrate exhibits chirality at the C-3 position, existing as two enantiomers: R-beta-hydroxybutyrate and S-beta-hydroxybutyrate [3]. The R-enantiomer is the biologically active form produced during normal human metabolism [3]. Industrial synthesis must account for this stereochemical requirement to ensure the desired biological activity [3].
Enzymatic Stereoselective Synthesis
Biotechnological approaches utilizing engineered microorganisms have been developed for stereoselective production [4]. Methylobacterium rhodesianum has been employed as a biocatalyst for producing R-3-hydroxybutyrate from methanol feedstock [4]. The process involves genetic modification of the organism to accumulate polyhydroxybutyrate, followed by controlled degradation to release the R-enantiomer [4].
The engineered bacterial system achieved concentrations of 27 millimolar (2,800 milligrams per liter) in fed-batch cultures [4]. The process requires sequential cultivation phases: initial growth, polyhydroxybutyrate accumulation, and finally degradation to release the desired enantiomer [4].
Chemical Stereoselective Methods
Chemical methods for stereoselective synthesis employ chiral catalysts and reducing agents [5]. Catecholborane has been utilized for the stereoselective reduction of beta-hydroxy ketones to produce syn-1,3-diols with high stereoselectivity [5]. The method provides excellent control over the stereochemical outcome through careful selection of reaction conditions and catalysts [5].
Large-Scale Production Systems
Industrial production of calcium-beta-hydroxybutyrate requires specialized equipment for handling the multi-step synthesis process [6]. The process typically involves continuous reactors for the initial hydrolysis step, followed by crystallization and purification equipment [6]. Temperature control systems are essential for maintaining optimal reaction conditions throughout the process [6].
Process Optimization Parameters
Key parameters for industrial optimization include reaction temperature, pH control, residence time, and solvent selection [1]. The hydrolysis reaction shows optimal performance at 45-55°C with careful pH maintenance between 11-13 [1]. Extended reaction times of 24 hours ensure complete conversion of the ester precursors [1].
Solvent selection significantly impacts both reaction efficiency and product quality [1]. Ethanol and isopropanol are preferred solvents due to their compatibility with the reaction system and ease of removal during downstream processing [1].
Quality Control in Manufacturing
Industrial synthesis requires stringent quality control measures to ensure product purity and consistency [7]. The manufacturing process must adhere to Good Manufacturing Practices with validated analytical methods for monitoring key quality parameters [7]. Heavy metal contamination limits are strictly controlled, with specifications for cadmium (≤1 ppm), arsenic (≤2 ppm), lead (≤2 ppm), and mercury (≤0.5 ppm) [8].
Controlled Crystallization Procedures
The purification of calcium-beta-hydroxybutyrate relies heavily on crystallization techniques to achieve pharmaceutical-grade purity [1]. The process begins with the controlled cooling of the reaction mixture to 0°C, followed by the addition of crystallization solvents such as isopropanol or ethanol [1]. The crystallization is induced by further cooling to temperatures below 0°C [1].
The crystallization process is maintained at 0-5°C for 12-24 hours to ensure complete precipitation of the calcium salt [1]. This temperature range promotes the formation of well-defined crystals while minimizing the solubility of the product [1]. The resulting crystals are separated through suction filtration and washed with the crystallization solvent to remove impurities [1].
Precipitation Optimization
The precipitation process requires careful control of several parameters to achieve optimal purity and yield [1]. The rate of cooling affects crystal size and purity, with slower cooling rates generally producing larger, more pure crystals [1]. The choice of precipitation solvent significantly influences the final product quality [1].
Isopropanol has been identified as particularly effective for calcium-beta-hydroxybutyrate crystallization due to its ability to selectively precipitate the calcium salt while leaving impurities in solution [1]. The solvent-to-product ratio is typically maintained at 3:1 to ensure efficient crystallization [1].
High-Performance Liquid Chromatography
High-performance liquid chromatography represents the gold standard for analytical purification and quality control of calcium-beta-hydroxybutyrate [9]. The method employs solid-phase extraction for sample preparation, followed by reversed-phase chromatography with diode array detection [9].
The chromatographic system utilizes a mobile phase consisting of methanol-water solutions with gradient elution to achieve optimal separation [9]. The method demonstrates excellent linearity over the concentration range of 0.020-2.00 milligrams per milliliter with correlation coefficients exceeding 0.9993 [9].
Solid-Phase Extraction Purification
Solid-phase extraction serves as an effective purification technique for removing protein contaminants and other impurities from calcium-beta-hydroxybutyrate samples [9]. The process involves initial extraction with methanol-water solutions, followed by selective elution from the solid-phase cartridge [9].
The extraction process achieves recovery rates of 92.9-104% with relative standard deviations below 3.93% [9]. This method provides superior purification compared to direct extraction methods, resulting in cleaner analytical profiles and improved product purity [9].
Analytical Method Validation
Comprehensive analytical validation is essential for ensuring the quality and consistency of calcium-beta-hydroxybutyrate products [10]. The validation process encompasses precision, accuracy, linearity, limit of detection, and limit of quantification determinations [10].
Precision studies demonstrate coefficients of variation ranging from 1.5% for high concentrations (3.1 millimolar) to 6.8% for low concentrations (0.13 millimolar) [10]. The limit of detection is established at 0.037 millimolar, while the limit of quantification is set at 0.04 millimolar [10].
Spectroscopic Analysis Methods
Nuclear magnetic resonance spectroscopy serves as a definitive identification method for calcium-beta-hydroxybutyrate [8]. The technique provides structural confirmation and can detect impurities at very low levels [8]. Gas chromatography-mass spectrometry is employed for quantitative analysis following appropriate derivatization procedures [11].
The analytical specifications require assay values between 98.0-102.0% for pharmaceutical-grade material [8]. Loss on drying must not exceed 1.00%, ensuring appropriate moisture content for stability [8].
Impurity Profile Analysis
Comprehensive impurity profiling is required to ensure product safety and efficacy [8]. The analysis includes determination of residual solvents, heavy metals, and organic impurities [8]. Inductively coupled plasma mass spectrometry is utilized for heavy metal analysis, while gas chromatography is employed for residual solvent determination [8].